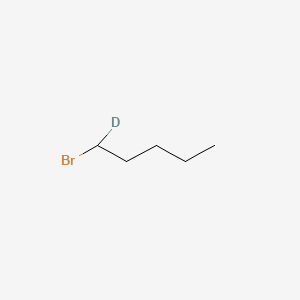
1-Bromopentane-1-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a bromoalkane with the molecular formula C5H11Br and a molecular weight of 151.045 g/mol . This compound is used in various organic synthesis processes and is particularly valuable in research involving isotopic labeling.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Bromopentane-1-d1 undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Wissenschaftliche Forschungsanwendungen
1-Bromopentane-1-d1 has several applications in scientific research:
Isotopic Labeling: The deuterium atom in this compound makes it valuable for isotopic labeling studies in chemistry and biology.
Organic Synthesis: This compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Spectroscopic Studies: The presence of deuterium allows for detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Wirkmechanismus
The mechanism of action of 1-bromopentane-1-d1 primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atom does not significantly alter the reactivity but provides a useful isotopic label for tracking the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromopentane-1-d1 can be compared with other similar compounds, such as:
1-Bromopentane: The non-deuterated version of this compound.
1-Bromobutane: A shorter chain bromoalkane with similar reactivity but different physical properties due to the shorter carbon chain.
1-Bromohexane: A longer chain bromoalkane with similar reactivity but different physical properties due to the longer carbon chain.
The uniqueness of this compound lies in its deuterium atom, which makes it particularly useful for isotopic labeling and spectroscopic studies.
Eigenschaften
IUPAC Name |
1-bromo-1-deuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














